Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate
Overview
Description
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate, or DCHAM, is an organic compound with a variety of applications in the fields of scientific research and laboratory experiments. It is a white, crystalline solid that is soluble in water and ethanol. DCHAM is a derivative of dicyclohexylamine, a cyclic amine that is used as a base in organic synthesis. DCHAM has a variety of properties that make it useful for a range of applications, including its high solubility in both water and ethanol, its stability in a wide range of pH, and its low toxicity.
Scientific Research Applications
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Preparation of tert-butoxycarbonyl derivatives of amino acids
- Scientific Field: Biochemistry .
- Application Summary: The Boc group is used in the synthesis of Boc derivatives of amino acids .
- Methods of Application: The influence of conditions of the reactions on the synthesis of Boc derivatives of amino acids using di-tert-butyl pyrocarbonate has been studied .
- Results: The study helped to optimize and individualize the process, improving the yield of the desired product .
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Deprotection of the N-tert-butyloxycarbonyl (N-Boc) group
- Scientific Field: Organic Chemistry .
- Application Summary: The N-Boc group is selectively deprotected from a structurally diverse set of compounds .
- Methods of Application: The deprotection is achieved by using oxalyl chloride in methanol .
- Results: The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .
- Direct Introduction of the tert-butoxycarbonyl Group
- Scientific Field: Organic Chemistry .
- Application Summary: A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .
- Methods of Application: This method uses flow microreactor systems .
- Results: The resultant flow process was found to be more efficient and versatile .
- Synthesis of Tertiary Butyl Esters
- Scientific Field: Organic Chemistry .
- Application Summary: A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .
- Methods of Application: This method uses flow microreactor systems .
- Results: The resultant flow process was found to be more efficient and versatile .
properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C9H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-9(2,3)15-8(13)10-6(5-14-4)7(11)12/h11-13H,1-10H2;6H,5H2,1-4H3,(H,10,13)(H,11,12)/t;6-/m.0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZHDSHEYMELJP-ZCMDIHMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80705349 | |
Record name | N-(tert-Butoxycarbonyl)-O-methyl-L-serine--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80705349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate | |
CAS RN |
69912-63-6 | |
Record name | N-(tert-Butoxycarbonyl)-O-methyl-L-serine--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80705349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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